molecular formula C5H2BrClIN B3030223 3-Bromo-2-chloro-4-iodopyridine CAS No. 884494-53-5

3-Bromo-2-chloro-4-iodopyridine

Cat. No.: B3030223
CAS No.: 884494-53-5
M. Wt: 318.34
InChI Key: WYWOYISCYDNWEC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications

1. Halogen-Rich Intermediate Synthesis

3-Bromo-2-chloro-4-iodopyridine and its analogs are valuable as halogen-rich intermediates in medicinal chemistry. Their use in synthesizing unique pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their potential as building blocks for developing complex chemical structures. These compounds facilitate the generation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

2. Crystal Packing in Halobismuthates

The reactivity of halopyridines, including 3-iodopyridine derivatives, with halobismuthate solutions leads to the formation of chloro- and bromobismuthate complexes. In these processes, halogen-halogen contacts are crucial in the formation of crystal packing. The importance of these interactions has been underscored through theoretical methods, highlighting the role of 3-iodopyridine and its derivatives in crystallography (Gorokh et al., 2019).

3. Synthesis of Alkynylpyridines

Compounds like 4-bromo-2,3,5-trichloro-6-iodopyridine, a related halopyridine, have been utilized in chemoselective Sonogashira reactions. This approach provides efficient access to a variety of mono-, di-, tri-, and pentaalkynylated pyridines. The study of selected pentaalkynylated pyridines for their UV/Vis and emission properties revealed moderate to high fluorescence quantum yields, indicating the potential of these derivatives in optical applications (Rivera et al., 2019).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective equipment should be used when handling this compound .

Properties

IUPAC Name

3-bromo-2-chloro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOYISCYDNWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654556
Record name 3-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-53-5
Record name 3-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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